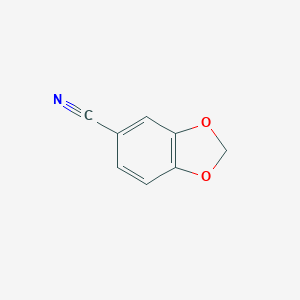

Piperonylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWWZCDLJSJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196071 | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4421-09-4 | |

| Record name | 1,3-Benzodioxole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperonylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Z5FV3HFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Piperonylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of piperonylonitrile, a versatile benzodioxole derivative. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.

Core Chemical and Physical Properties

This compound, also known as 3,4-(Methylenedioxy)benzonitrile, is a white to beige crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 147.13 g/mol | [1][2][3][6][7] |

| CAS Number | 4421-09-4 | [1][2][5][6][7] |

| Appearance | White to beige crystalline powder or needles | [1][2][4] |

| Synonyms | 3,4-(Methylenedioxy)benzonitrile, 5-Cyano-1,3-benzodioxole, Piperonyl nitrile | [2][3][8][9][10] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Melting Point | 91-93 °C | [1][2] |

| Boiling Point | 267.22 °C (estimate) | [2][4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol | [1][2][4] |

| ¹H NMR (CDCl₃, 500 MHz) δ | 7.21 (dd, J = 8.0, 1.6 Hz, 1H), 7.04 (d, J = 1.6 Hz, 1H), 6.86 (d, J = 8.0 Hz, 1H), 6.07 (s, 2H) | |

| ¹³C NMR (CDCl₃, 126 MHz) δ | 151.7, 148.2, 128.4, 119.0, 111.6, 109.3, 105.1, 102.3 | |

| FTIR (neat) cm⁻¹ | 2912 (vw), 2216 (m), 1486 (m), 1442 (m), 1254 (s), 1026 (s), 917 (vs), 859 (vs), 811 (vs), 612 (vs) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and analysis of this compound.

Synthesis of this compound from Piperonal (B3395001)

This protocol details the oxidation of piperonal to this compound using an oxoammonium salt.

Materials:

-

Piperonal

-

Dichloromethane (DCM)

-

4-acetamido-TEMPO (oxidant)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve piperonal (1.0 equiv) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.1 equiv) followed by hexamethyldisilazane (2.5 equiv).

-

Oxidation: Add the 4-acetamido-TEMPO oxidant. The reaction is typically monitored by TLC until completion (usually around 2-3 hours). The reaction mixture will turn a dark red color.

-

Work-up: Upon completion, the solvent is removed in vacuo by rotary evaporation to yield a thick red residue.

-

Purification: The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude residue in a hot mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography: Pass the crude material over a short pad of silica (B1680970) gel, eluting with a mixture of hexanes and ether (e.g., 9:1 v/v).

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

A general GC-MS method for the analysis of this compound and related compounds is outlined below. Optimization of parameters may be required based on the specific instrument and column used.

Instrumentation:

-

GC System: Equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp 1: 25 °C/min to 150 °C.

-

Ramp 2: 6 °C/min to 280 °C, hold for 12 min.

-

-

Injector Temperature: 280 °C.

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 250 °C.

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Analysis:

The following provides a starting point for developing an HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and acidified water (e.g., 0.1% phosphoric acid). An isocratic method with a composition such as Acetonitrile:Water (75:25 v/v) can be a starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 230 nm).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Signaling Pathways and Biological Interactions

This compound and related methylenedioxyphenyl compounds are known to interact with various biological systems, most notably as inhibitors of cytochrome P450 enzymes.

Cytochrome P450 Catalytic Cycle and Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[1][3][8] The catalytic cycle of CYP450 is a multi-step process involving the activation of molecular oxygen and its insertion into a substrate.

Caption: The Cytochrome P450 catalytic cycle, illustrating key steps and the point of mechanism-based inhibition.

This compound acts as an inhibitor of certain CYP450 enzymes. This inhibition can be mechanism-based, where the enzyme metabolizes this compound into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[11][12][13]

Experimental Workflow: In Vitro CYP450 Inhibition Assay

To assess the inhibitory potential of this compound on a specific CYP450 isoform, an in vitro inhibition assay is performed. The following workflow outlines the key steps.

Caption: A typical experimental workflow for an in vitro cytochrome P450 inhibition assay.

Other Potential Signaling Pathways

While CYP450 inhibition is a primary mechanism, related piperonyl compounds have been shown to modulate other signaling pathways, suggesting potential areas of investigation for this compound.

-

Hedgehog Signaling Pathway: Piperonyl butoxide, a structurally related synergist, has been shown to act as an antagonist of the Smoothened (Smo) receptor, thereby inhibiting the Hedgehog signaling pathway.[7] This pathway is crucial in embryonic development and has been implicated in cancer.

-

PI3K/Akt and MAPK Signaling Pathways: Piperine, another related compound, has been demonstrated to induce apoptosis and cell cycle arrest in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[5] These pathways are central to cell proliferation, survival, and differentiation.

The diagrams below illustrate the logical relationships within these pathways and potential points of modulation.

Caption: The Hedgehog signaling pathway with a potential point of inhibition by piperonyl compounds.

Caption: Simplified PI3K/Akt and MAPK signaling pathways and their modulation by piperine.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data, detailed protocols, and pathway visualizations are intended to facilitate further research and development in the fields of chemistry, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. al-edu.com [al-edu.com]

- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Piperonylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylonitrile, also known as 1,3-benzodioxole-5-carbonitrile, is a significant organic compound with applications in the pharmaceutical, agrochemical, and fragrance industries. Its molecular structure, characterized by a benzodioxole ring system and a nitrile functional group, underpins its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it delves into a validated experimental protocol for its synthesis and elucidates its mechanism of action as an inhibitor of cytochrome P450 enzymes, a critical aspect for drug development professionals. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure

This compound is a crystalline solid at room temperature, appearing as white to beige needles or powder.[1] Its core structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, with a nitrile group (-C≡N) attached to the benzene ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,3-benzodioxole-5-carbonitrile | [2] |

| Synonyms | 3,4-Methylenedioxybenzonitrile, Piperonyl nitrile | [2] |

| CAS Number | 4421-09-4 | [2] |

| Molecular Formula | C₈H₅NO₂ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| InChI | InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | [2] |

| InChIKey | PKRWWZCDLJSJIF-UHFFFAOYSA-N | [2] |

| SMILES | N#CC1=CC2=C(C=C1)OCO2 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various fields.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 91-93 °C | [1] |

| Boiling Point | 267.22 °C (estimate) | [1] |

| Appearance | White to beige crystalline powder or needles | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Density | 1.3067 g/cm³ (estimate) | [1] |

Spectroscopic Data and Structural Elucidation

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques. This section provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.21 | dd, J = 8.0, 1.6 Hz | 1H | H-6 | [3] |

| 7.04 | d, J = 1.6 Hz | 1H | H-4 | [3] |

| 6.86 | d, J = 8.0 Hz | 1H | H-7 | [3] |

| 6.07 | s | 2H | O-CH₂-O | [3] |

Table 4: ¹³C NMR Spectral Data of this compound (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 151.7 | C-5 | [3] |

| 148.2 | C-3a | [3] |

| 128.4 | C-7a | [3] |

| 119.0 | C≡N | [3] |

| 111.6 | C-6 | [3] |

| 109.3 | C-4 | [3] |

| 105.1 | C-7 | [3] |

| 102.3 | O-CH₂-O | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Table 5: Infrared (IR) Spectral Data of this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2912 | vw | Aromatic C-H stretch | [3] |

| 2216 | m | C≡N stretch (nitrile) | [3] |

| 1486 | m | Aromatic C=C stretch | [3] |

| 1442 | m | Aromatic C=C stretch | [3] |

| 1254 | s | Asymmetric C-O-C stretch (dioxole) | [3] |

| 1026 | s | Symmetric C-O-C stretch (dioxole) | [3] |

| 917 | vs | =C-H out-of-plane bend | [3] |

| 859 | vs | =C-H out-of-plane bend | [3] |

| 811 | vs | =C-H out-of-plane bend | [3] |

| 612 | vs | Ring bending | [3] |

Intensity abbreviations: vs = very strong, s = strong, m = medium, vw = very weak

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 147.

Experimental Protocols

Synthesis of this compound from Piperonal (B3395001)

A common and efficient method for the synthesis of this compound is the dehydration of piperonal oxime, which can be formed in a one-pot reaction from piperonal.[4]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Protocol:

-

Reaction Setup: In a reaction kettle, add piperonal (heliotropin), dimethylformamide (DMF), and hydroxylamine hydrochloride.[4]

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Subsequently, heat the reaction mixture to 140-145 °C and maintain this temperature for 1-2 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to 80-85 °C. Add water to the mixture and continue cooling to room temperature.[4]

-

Isolation: The resulting solid product is isolated by centrifugation and then dried to yield this compound.[4]

Characterization of the Product: The synthesized this compound can be characterized by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with the data presented in Tables 2, 3, 4, and 5.

Biological Activity: Inhibition of Cytochrome P450

This compound, containing a methylenedioxyphenyl group, is known to be an inhibitor of cytochrome P450 (CYP) enzymes.[5] This inhibition is of significant interest in drug development as it can lead to drug-drug interactions. The mechanism involves the metabolic activation of the methylenedioxyphenyl group by CYP enzymes to form a reactive carbene intermediate. This intermediate then forms a stable, inhibitory complex with the heme iron of the cytochrome P450 enzyme.[1]

Mechanism of Cytochrome P450 Inhibition

Caption: Inhibition of Cytochrome P450 by this compound.

This mechanism-based inhibition is a critical consideration in drug design and development, as co-administration of drugs containing a methylenedioxyphenyl moiety with other drugs metabolized by the same CYP isoforms can lead to altered pharmacokinetics and potential toxicity.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, a compound of significant interest to researchers in chemistry and drug development. The comprehensive data on its chemical identity, physicochemical properties, and spectroscopic characteristics serve as a valuable resource for its identification and characterization. The outlined synthesis protocol offers a practical method for its preparation. Furthermore, the elucidation of its inhibitory mechanism on cytochrome P450 enzymes highlights a crucial aspect of its biological activity, providing essential knowledge for professionals involved in drug discovery and development to anticipate and manage potential drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. CN106518835A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperonylonitrile (CAS: 4421-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylonitrile, also known as 3,4-(Methylenedioxy)benzonitrile, is a versatile organic compound with the chemical formula C₈H₅NO₂. Identified by its CAS number 4421-09-4, this white to beige crystalline solid has garnered significant interest across various scientific disciplines. Its unique structure, featuring a benzodioxole ring system, imparts a range of biological and chemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, spectroscopic data, and notable applications in the pharmaceutical and agricultural sectors. Detailed experimental protocols for its synthesis and proposed assays for evaluating its biological activity are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a stable compound under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below, providing a valuable resource for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂ | [3][4][5][6] |

| Molecular Weight | 147.13 g/mol | [3][4][5] |

| Appearance | White to beige crystalline powder or needles | [3][7][8][9] |

| Melting Point | 91-95 °C | [3][7][10] |

| Boiling Point | 267.22 °C (estimate) | [3][8] |

| Density | 1.3067 g/cm³ (estimate) | [3][8] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3][8] |

| Flash Point | 115.4 °C | [3][8] |

| Refractive Index | 1.5510 (estimate) | [3][8] |

| Vapor Pressure | 0.0146 mmHg at 25°C | [3][8] |

Synthesis of this compound

This compound can be synthesized from piperonal (B3395001) (heliotropin) through various methods. Two detailed experimental protocols are provided below.

Experimental Protocol: One-Pot Synthesis from Piperonal

This method describes a direct, one-pot reaction to produce this compound from piperonal.

Materials:

-

Piperonal (Heliotropin)

-

Dimethylformamide (DMF)

-

Hydroxylamine (B1172632) hydrochloride

-

Water

-

Reaction kettle with stirring and temperature control

-

Centrifuge

-

Drying oven

Procedure:

-

Charge the reaction kettle with piperonal, dimethylformamide, and hydroxylamine hydrochloride.

-

Stir the mixture at room temperature for 2-3 hours.

-

After the initial stirring, heat the reaction mixture to 140-145 °C and maintain this temperature for 1-2 hours to facilitate the synthesis reaction.

-

Following the reaction, hold the temperature for an additional 1-3 hours for insulation.

-

Cool the mixture to 80-85 °C.

-

Add water to the reaction mixture and continue to cool to room temperature.

-

Separate the resulting solid product by centrifugation.

-

Dry the collected solid in a drying oven to obtain the final this compound product.

Logical Workflow for this compound Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.21 | d | 1H | Ar-H |

| 7.03 | d | 1H | Ar-H |

| 6.87 | s | 1H | Ar-H |

| 6.08 | s | 2H | O-CH₂-O |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 151.2 | Ar-C |

| 147.8 | Ar-C |

| 128.5 | Ar-CH |

| 119.2 | C≡N |

| 111.9 | Ar-CH |

| 108.9 | Ar-CH |

| 104.5 | Ar-C |

| 102.3 | O-CH₂-O |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2220 | Strong | C≡N Stretch |

| ~1600, ~1480, ~1440 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1040 | Strong | Symmetric C-O-C Stretch |

| ~930 | Strong | O-CH₂-O Bend |

Mass Spectrometry

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 118 | [M - CHO]⁺ |

| 89 | [M - CHO - CHO]⁺ |

| 62 | [C₄H₂O]⁺ |

Applications in Research and Drug Development

This compound has demonstrated several biological activities that make it a compound of interest for researchers in drug development and other scientific fields.

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of nasal P450-dependent N-demethylase in rabbits.[8][9] This inhibitory action on cytochrome P450 enzymes, a superfamily of enzymes crucial for drug metabolism, suggests its potential use in modulating the pharmacokinetics of various drugs.

Proposed Signaling Pathway for P450-Dependent N-Demethylation

Caption: Generalized pathway of cytochrome P450-mediated N-demethylation and the inhibitory role of this compound.

Antimicrobial Activity

This compound has been reported to alter the growth of Nif⁺ and Nif⁻ strains of Klebsiella pneumoniae.[8][9] This bacterium is a significant pathogen, and the nitrogen fixation (nif) genes are crucial for its survival in nitrogen-limited environments. The ability of this compound to interfere with this process suggests its potential as a novel antimicrobial agent.

Proposed Regulatory Pathway of Nitrogen Fixation in Klebsiella pneumoniae

Caption: Simplified regulatory pathway of nitrogen fixation in K. pneumoniae and potential points of interference by this compound.

Experimental Protocols for Biological Activity

To further investigate the biological activities of this compound, the following experimental protocols are proposed.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific cytochrome P450 isoform (e.g., CYP3A4) using a fluorescent probe substrate.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes

-

This compound (test inhibitor)

-

Known specific CYP inhibitor (positive control, e.g., ketoconazole (B1673606) for CYP3A4)

-

CYP-specific fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, human liver microsomes, and the fluorescent probe substrate.

-

Add varying concentrations of this compound to the wells. Include wells with the positive control inhibitor and a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Read the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a method to determine the antibacterial activity of this compound against Klebsiella pneumoniae.

Materials:

-

Klebsiella pneumoniae culture (e.g., ATCC 13883)

-

Nutrient agar (B569324) plates

-

Nutrient broth

-

This compound

-

Sterile cork borer

-

Sterile swabs

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of Klebsiella pneumoniae in sterile nutrient broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

-

Prepare different concentrations of this compound in DMSO.

-

Add a fixed volume (e.g., 100 µL) of each this compound concentration into separate wells.

-

Add the positive control antibiotic to one well and DMSO (negative control) to another.

-

Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][2][11] In case of contact with eyes or skin, flush immediately with plenty of water.[11] Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][11]

Conclusion

This compound (CAS 4421-09-4) is a compound with significant potential in various research and development areas, particularly in the pharmaceutical and agricultural industries. Its demonstrated ability to inhibit cytochrome P450 enzymes and affect the growth of pathogenic bacteria warrants further investigation. This technical guide provides a foundational resource for scientists, offering detailed information on its properties, synthesis, and methods for evaluating its biological activities. The provided protocols and diagrams are intended to facilitate the design of future studies aimed at fully elucidating the therapeutic and practical applications of this versatile molecule.

References

- 1. Analysis of regulation of Klebsiella pneumoniae nitrogen fixation (nif) gene cluster with gene fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(4421-09-4) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lnhlifesciences.org [lnhlifesciences.org]

- 7. Regulation of nitrogen fixation in Klebsiella pneumoniae and Azotobacter vinelandii: NifL, transducing two environmental signals to the nif transcriptional activator NifA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of regulation of Klebsiella pneumoniae nitrogen fixation (nif) gene cluster with gene fusions | Semantic Scholar [semanticscholar.org]

- 9. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caister.com [caister.com]

An In-depth Technical Guide to 3,4-Methylenedioxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Methylenedioxybenzonitrile, also known as piperonyl nitrile. It covers its fundamental properties, spectroscopic data, synthesis protocols, and essential safety information, tailored for a technical audience.

Core Information and Properties

3,4-Methylenedioxybenzonitrile is an aromatic compound featuring a benzonitrile (B105546) moiety fused to a methylenedioxy ring. This structure is a key component in various chemical syntheses.

Table 1: Physical and Chemical Properties of 3,4-Methylenedioxybenzonitrile

| Property | Value | Reference |

| IUPAC Name | 1,3-Benzodioxole-5-carbonitrile | [1] |

| Synonyms | Piperonyl nitrile | [2] |

| CAS Number | 4421-09-4 | [1][3] |

| Molecular Formula | C₈H₅NO₂ | [1][4] |

| Molecular Weight | 147.13 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 95 °C | [1] |

| Boiling Point | 281 °C | [1] |

| Purity (Typical) | ≥98% | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-Methylenedioxybenzonitrile.

Table 2: Key Spectroscopic Data for 3,4-Methylenedioxybenzonitrile

| Spectrum Type | Wavenumber/Chemical Shift | Assignment | Reference |

| Infrared (IR) | ~2220 cm⁻¹ | C≡N stretch | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.08 (s, 2H) | -O-CH₂-O- | [1] |

| δ 6.87 (d, J=8.0Hz, 1H) | Aromatic CH | [1] | |

| δ 7.02 (s, 1H) | Aromatic CH | [1] | |

| δ 7.21 (d, J=8.0Hz, 1H) | Aromatic CH | [1] | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 102.1 | -O-CH₂-O- | [1] |

| δ 104.8 | Aromatic C | [1] | |

| δ 109.0 | Aromatic C | [1] | |

| δ 111.2 | Aromatic C | [1] | |

| δ 118.8 | -C≡N | [1] | |

| δ 128.0 | Aromatic C | [1] | |

| δ 147.9 | Aromatic C-O | [1] | |

| δ 151.4 | Aromatic C-O | [1] |

Experimental Protocols

This protocol describes a common method for synthesizing the target compound from piperonal (B3395001) and hydroxylamine (B1172632).[3]

Materials:

-

Piperonal (3,4-Methylenedioxybenzaldehyde)

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine piperonal, hydroxylamine hydrochloride, and ammonium acetate in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,4-Methylenedioxybenzonitrile.

This protocol outlines the steps for obtaining an IR spectrum of an aromatic nitrile like 3,4-Methylenedioxybenzonitrile.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Thoroughly mix the sample and KBr.

-

Place the mixture into a pellet die and apply high pressure to form a thin, transparent pellet.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the spectrum of the sample pellet. The instrument software will automatically subtract the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. For 3,4-Methylenedioxybenzonitrile, the key peak is the nitrile (C≡N) stretch, which is expected to be intense and sharp in the 2240-2220 cm⁻¹ region for aromatic nitriles.[7]

-

Safety and Handling

3,4-Methylenedioxybenzonitrile is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Highly toxic. May be fatal if inhaled, swallowed, or absorbed through the skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator when handling the powder.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Physical Characteristics of Piperonylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylonitrile, also known as 3,4-(Methylenedioxy)benzonitrile or 1,3-Benzodioxole-5-carbonitrile, is a versatile organic compound with significant applications in various industries, including the synthesis of agrochemicals and the formulation of fragrances.[1] Its unique chemical structure and physical properties make it a compound of interest for researchers and professionals in drug development and material science. This technical guide provides an in-depth overview of the core physical characteristics of this compound, supported by experimental protocols and logical workflow diagrams.

Molecular and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data. It is important to note that some values, particularly boiling point, density, and refractive index, are often estimated and may vary slightly between different sources.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3,4-(Methylenedioxy)benzonitrile, 1,3-Benzodioxole-5-carbonitrile | [1][3][4] |

| CAS Number | 4421-09-4 | [1][2][3] |

| Molecular Formula | C₈H₅NO₂ | [1][2][3] |

| Molecular Weight | 147.13 g/mol | [1][2][3] |

| Appearance | White to light red/green or beige crystalline powder or needles | [1][3][5] |

| Purity | ≥ 98% (GC) | [1][6] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 90 - 97 °C | [1][3][7] |

| Boiling Point | 257.3 - 267.22 °C (at 760 mmHg) | [3] |

| Density | ~1.3 g/cm³ (estimate) | [3] |

| Flash Point | 115.4 °C | [3][4][8] |

| Vapor Pressure | 0.0146 mmHg at 25°C | [3][4] |

| Refractive Index | ~1.55 - 1.60 (estimate) | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol.[3][4][5][9] Insoluble in water.[10] | |

| Storage | Store at room temperature in a dry, sealed container.[1][3] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties of this compound. These protocols are based on general organic chemistry principles and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure and is a characteristic physical constant for a pure liquid. Since this compound is a solid at room temperature, this protocol applies to its molten state.

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Heating: The test tube assembly, along with a thermometer, is heated in a suitable apparatus (e.g., an oil bath or an aluminum block heater). The heating should be slow and uniform.

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external pressure.

Determination of Solubility

Understanding the solubility of a compound is crucial for its application in various formulations and reactions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be selected for testing.

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute). The sample is then visually inspected to determine if it has completely dissolved. If the solid is no longer visible, the compound is considered soluble in that solvent under the tested conditions. If the solid remains, it is considered insoluble or sparingly soluble.

Logical Workflow and Synthesis Pathway

This compound serves as a key intermediate in the synthesis of various commercially important compounds. One such example is its potential role in the synthesis of piperonyl butoxide, a common synergist in insecticides. The following diagram illustrates a logical workflow for a plausible synthesis route.

Caption: A simplified workflow illustrating the synthesis of a piperonyl butoxide precursor from heliotropin, with this compound as a key intermediate.

Conclusion

This technical guide provides a comprehensive overview of the essential physical characteristics of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its properties, while the detailed experimental protocols provide a foundation for laboratory investigation. The illustrative workflow highlights its significance as a synthetic intermediate. This information is intended to support further research and development involving this versatile compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.ws [chem.ws]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Synthesis of piperonyl butoxide-UL-phenyl-14C [inis.iaea.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

piperonylonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Piperonylonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 3,4-methylenedioxybenzonitrile) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Introduction to this compound

This compound is a white to beige crystalline powder with a melting point of 91-93 °C[1][2]. It is a member of the benzodioxole family and is recognized for its applications as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides, and in the fragrance industry[3]. Its chemical structure and properties make its solubility in organic solvents a critical parameter for its application and formulation.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility of this compound in thirteen different solvents at 298.15 K (25 °C)[4]. The data reveals that this compound exhibits the highest solubility in N,N-dimethylformamide (DMF) and the lowest in isopropanol (B130326) among the tested solvents[4]. The solubility is generally observed to increase with an increase in temperature[4].

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| N,N-Dimethylformamide (DMF) | 0.2636 |

| 1,4-Dioxane | 0.2212 |

| Methyl Acetate | 0.1838 |

| Acetone | 0.1813 |

| Ethyl Acetate | 0.1657 |

| n-Propyl Acetate | 0.1486 |

| Acetonitrile | 0.1435 |

| Isopropyl Acetate | 0.1295 |

| 2-Methoxyethanol | 0.1010 |

| Methanol | 0.01915 |

| Ethanol | 0.01664 |

| n-Propanol | 0.01594 |

| Isopropanol | 0.01268 |

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of crystalline organic compounds like this compound in organic solvents. The most common and reliable techniques include the shake-flask method, the gravimetric method, and the laser monitoring technique.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility[5].

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid. This can be achieved through filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated from the measured concentration.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solid.

Methodology:

-

Saturation: A saturated solution of this compound is prepared in the chosen organic solvent at a specific temperature, ensuring there is an excess of the solid.

-

Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute, until a constant weight of the dried this compound is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Laser Monitoring Technique

The laser monitoring technique is a more automated and rapid method for determining the solid-liquid equilibrium solubility[4].

Methodology:

-

Setup: A known volume of the organic solvent is placed in a thermostated vessel equipped with a magnetic stirrer. A laser beam is passed through the solution to a detector.

-

Titration: Solid this compound is incrementally added to the solvent at a controlled rate.

-

Detection of Saturation: Initially, the added solid dissolves, and the solution remains clear, allowing the laser beam to pass through unimpeded. Once the solution becomes saturated, any additional solid will remain in suspension, causing the laser beam to scatter. This change in light transmission is detected.

-

Equilibration and Confirmation: The system then maintains the temperature and agitation to ensure equilibrium is reached at the saturation point.

-

Quantification: The total mass of this compound added to reach the saturation point is recorded, and the solubility is calculated.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

Caption: A generalized workflow for determining the solubility of a solid compound in a liquid solvent.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Physicochemical Properties of Piperonylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of piperonylonitrile, a versatile chemical intermediate. The document presents collated data from various sources, outlines standardized experimental methodologies for the determination of these physical constants, and includes a visual representation of the general experimental workflow.

Physicochemical Data of this compound

This compound, also known as 3,4-methylenedioxybenzonitrile, is a white to light-colored crystalline powder.[1] Its key physical properties are summarized in the table below, providing a consolidated view of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂ | [1][2][3] |

| Molecular Weight | 147.13 g/mol | [1][2][4] |

| Melting Point | 91-93 °C | [5][6][7] |

| 93-95 °C | [1] | |

| 94-97 °C | [4][8] | |

| Boiling Point | 257.3 ± 29.0 °C (at 760 mmHg) | [4][8] |

| ~267.22 °C (estimate) | [5][6] | |

| Appearance | White to light red to green crystalline powder | [1] |

| White to beige crystalline powder or needles | [4][7][8] | |

| Density | ~1.3 g/cm³ | [4][8] |

Experimental Protocols

While specific experimental details for the determination of this compound's melting and boiling points are not extensively published, standardized methodologies are routinely employed for such characterizations of crystalline organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction. A common and reliable method is the use of a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling-point solids like this compound, the determination is typically carried out at reduced pressure to prevent decomposition, and the result is then extrapolated to atmospheric pressure.

Methodology (Siwoloboff's Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a solid organic compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Piperonylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is a member of the benzodioxole family of compounds. It is a white to beige crystalline powder or needles and serves as a significant precursor in the synthesis of various pharmaceuticals and agrochemicals. Notably, this compound is recognized for its role as an inhibitor of Cytochrome P450 (CYP) enzymes, particularly the P450-dependent N-demethylase in rabbits. This inhibitory action makes it a compound of interest in drug development to modulate drug metabolism and in agriculture as a synergist for insecticides.

This technical guide provides a comprehensive overview of the analysis of this compound, with a focus on its structural and biological aspects. While a detailed, publicly available crystal structure of this compound could not be located in major crystallographic databases at the time of this writing, this guide outlines the standard experimental protocols for its synthesis, crystal growth, and X-ray diffraction analysis. Furthermore, it presents a logical framework for understanding its primary biological mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][2] |

| Appearance | White to beige crystalline powder or needles | |

| Melting Point | 91-93 °C | |

| Boiling Point | 281 °C | |

| CAS Number | 4421-09-4 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of piperonal (B3395001) oxime. A general protocol is as follows:

-

Oxime Formation: Piperonal (heliotropin) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to produce piperonal oxime.

-

Dehydration: The formed piperonal oxime is then subjected to dehydration to yield the nitrile. This is often achieved by refluxing the oxime with a dehydrating agent such as acetic anhydride.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to obtain the final product as a crystalline solid.

General Protocol for Single Crystal Growth

For the crystal structure analysis of a small molecule like this compound, obtaining high-quality single crystals is a prerequisite. A general approach to crystal growth is as follows:

-

Solvent Selection: A range of solvents of varying polarities should be screened for their ability to dissolve this compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at a constant temperature. Over time, as the solution becomes supersaturated, crystals may form.

-

Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.

-

Vapor Diffusion: A concentrated solution of this compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which this compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses out of the vial, while the vapor of the precipitant diffuses in, leading to a gradual decrease in solubility and promoting crystal growth.

General Protocol for Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. A typical workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters.

-

Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for the crystal structure analysis of this compound.

Signaling Pathway: Inhibition of Cytochrome P450

Caption: Logical diagram of Cytochrome P450 inhibition by this compound.

Conclusion

This compound is a compound with significant applications in both the pharmaceutical and agricultural industries, largely owing to its ability to inhibit Cytochrome P450 enzymes. While its fundamental physicochemical properties are well-documented, a publicly accessible, detailed crystal structure remains elusive. The experimental protocols outlined in this guide provide a standard framework for researchers to pursue the synthesis, crystallization, and structural determination of this compound. Elucidation of its precise three-dimensional structure would be invaluable for understanding its interaction with biological targets at a molecular level, thereby facilitating the design of more potent and selective enzyme inhibitors for future drug development and agrochemical applications.

References

Toxicological Profile of Piperonylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on piperonylonitrile (CAS No. 4421-09-4). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly available literature. Therefore, this profile relies on existing safety data sheets, chemical database classifications, and toxicological data from structurally related compounds to infer potential hazards. All data presented should be interpreted with this limitation in mind.

Executive Summary

This compound, also known as 3,4-(Methylenedioxy)benzonitrile, is classified as a substance harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] The primary mechanism of acute toxicity is believed to be its metabolism to cyanide, a potent inhibitor of cellular respiration.[5] While quantitative data on specific toxicological endpoints for this compound are scarce, information on related nitriles and compounds containing the methylenedioxyphenyl moiety, such as piperonyl butoxide, provides some insight into its potential hazards. There is a notable lack of data regarding its chronic toxicity, carcinogenicity, and reproductive or developmental effects.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4421-09-4 | [Fisher Scientific] |

| Molecular Formula | C8H5NO2 | [Fisher Scientific] |

| Molecular Weight | 147.13 g/mol | [Fisher Scientific] |

| Appearance | White to beige crystalline powder or needles | [ChemicalBook] |

| Melting Point | 91-93 °C | [ChemicalBook] |

| Synonyms | 3,4-(Methylenedioxy)benzonitrile, Piperonyl cyanide | [Fisher Scientific] |

Toxicological Data

Acute Toxicity

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 4, for oral, dermal, and inhalation routes of exposure.[1][2][3][4] This classification indicates that it is harmful by these routes.

Quantitative Acute Toxicity Data:

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 18 mg/kg | [ChemicalBook] |

No specific oral, dermal, or inhalation LD50/LC50 values for this compound were found in the reviewed literature.

Irritation and Sensitization

There is no specific data available on the skin and eye irritation potential or the skin sensitization properties of this compound.[6][7]

Repeated Dose Toxicity

No studies on the sub-acute, sub-chronic, or chronic toxicity of this compound were identified.

Genotoxicity

Specific genotoxicity studies for this compound are not available in the reviewed literature. However, studies on other nitrile compounds have shown mixed results in genotoxicity assays. For example, some nitriles have tested positive in in vitro assays, but these findings were not always confirmed in subsequent in vivo tests.[3] Benzonitrile, a structurally related compound, was found to be negative in an in vivo micronucleus test.[3] A study on piperonyl butoxide, which shares the methylenedioxybenzene moiety, showed no genotoxic activity in a battery of assays.[8]

Carcinogenicity

There are no carcinogenicity studies available for this compound.[6][7][9] The National Toxicology Program (NTP) has not listed this compound in its Report on Carcinogens.[8][10][11][12] Studies on the related compound piperonyl butoxide have concluded that it was not carcinogenic for Fischer 344 rats or B6C3F1 mice under the conditions of the bioassay.[8]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found.[6][9]

Mechanism of Toxicity

The primary proposed mechanism of acute toxicity for many nitriles is their metabolic conversion to cyanide.[5] Cyanide is a potent cytotoxic agent that inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a disruption of aerobic respiration.[13][14]

Proposed Metabolic Pathway

The metabolism of this compound is likely to involve cytochrome P450 enzymes. The methylenedioxy group can be cleaved, and the nitrile group can be metabolized to release a cyanide ion.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized OECD and EPA guidelines are typically followed for such assessments. Below is a generalized workflow for acute oral toxicity testing.

General Workflow for Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

Conclusion and Data Gaps

The available data on this compound indicates a potential for acute toxicity through oral, dermal, and inhalation exposure, likely mediated by its metabolism to cyanide. However, there is a significant lack of comprehensive toxicological data. Key data gaps include:

-

Quantitative acute toxicity values (LD50, LC50).

-

Skin and eye irritation and sensitization potential.

-

Repeated dose toxicity (sub-acute, sub-chronic, and chronic).

-

Genotoxicity and carcinogenicity.

-

Reproductive and developmental toxicity.

-

Detailed toxicokinetic studies, including rates of metabolism and cyanide formation.

Further research is imperative to fully characterize the toxicological profile of this compound and to conduct a thorough risk assessment for human health. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to minimize exposure, given its classification as an acutely toxic substance.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzo-1,3-dioxole-5-carbonitrile | C8H5NO2 | CID 78136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Federal Register :: National Toxicology Program (NTP); Availability of the Report on Carcinogens, Ninth Edition [federalregister.gov]

- 11. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 14. litfl.com [litfl.com]

An In-depth Technical Guide to Piperonylonitrile: Literature and Patent Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and fragrance industries. Its unique structure, featuring a benzodioxole ring system, imparts interesting biological and chemical properties. This technical guide provides a comprehensive review of the available scientific literature and patents concerning this compound, with a focus on its synthesis, spectroscopic characterization, and biological significance. All quantitative data is summarized for comparative analysis, and detailed experimental protocols from key literature are provided.

Chemical and Physical Properties

This compound is a white to light beige crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Melting Point | 91-93 °C | [1] |

| Boiling Point | 267.22 °C (estimate) | [1] |

| Density | 1.3067 g/cm³ (estimate) | [1] |

| Appearance | White to light red to green powder to crystal | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [1] |

| CAS Number | 4421-09-4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H NMR | 7.27 (d, J=7.9 Hz, 1H), 7.19 (s, 1H), 6.90 (d, J=7.9 Hz, 1H), 6.07 (s, 2H) | CDCl₃ | [3] |

| ¹³C NMR | 151.0, 147.8, 128.9, 119.1, 111.4, 109.0, 102.6, 102.4 | CDCl₃ | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C≡N (Nitrile) | ~2225 | [5] |

| C-O-C (Ether) | ~1250, 1040 | [5] |

| C=C (Aromatic) | ~1600, 1490 | [5] |

| =C-H (Aromatic) | ~3100-3000 | [5] |

| -O-CH₂-O- | ~2780 | [5] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| Technique | m/z (relative intensity) | Reference |

| Electron Ionization (EI) | 147 (M⁺), 117, 89, 63 | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily starting from piperonal (B3395001) (heliotropin).

One-Pot Synthesis from Piperonal (Heliotropin)

A notable one-pot synthesis method is described in Chinese patent CN106518835A. This process avoids the isolation of the intermediate oxime, making it suitable for large-scale industrial production.[4]

-

Reaction Setup: To a reaction kettle, add heliotropin, dimethylformamide (DMF), and hydroxylamine (B1172632) hydrochloride.

-

Initial Stirring: Stir the mixture at normal temperature for 2-3 hours.

-

Heating and Reaction: Heat the mixture to 140-145 °C and maintain this temperature for 1-2 hours to carry out the synthesis reaction.

-

Thermal Insulation: After the reaction is complete, hold the temperature for 1-3 hours.

-

Cooling and Precipitation: Cool the mixture to 80-85 °C. Add water and continue cooling to room temperature to precipitate the product.

-

Isolation: Isolate the finished product by centrifugation and drying.

Caption: Workflow for the one-pot synthesis of this compound.

Alternative One-Step Procedure from Piperonal

An alternative, rapid, and high-yielding one-step procedure for the conversion of piperonal to this compound has also been described. This method involves the reaction of piperonal with hydroxylamine hydrochloride, where the intermediate oxime rapidly dehydrates to the nitrile.[6] This procedure is advantageous due to its short reaction time and high yield.

Biological Activity and Applications

This compound has garnered interest in drug development due to its biological activities.

Inhibition of Cytochrome P450 Enzymes

This compound is known to be an inhibitor of nasal P450-dependent N-demethylase in rabbits.[7] The methylenedioxyphenyl group is a common structural motif in mechanism-based inhibitors of cytochrome P450 enzymes. These inhibitors are metabolized by the enzyme to a reactive intermediate that then covalently binds to and inactivates the enzyme.

Caption: General signaling pathway for mechanism-based P450 inhibition.

Other Applications

-

Pharmaceutical Intermediate: this compound serves as an important intermediate in the synthesis of various pharmaceuticals.[8]

-

Agrochemicals: It is used in the synthesis of insecticides and herbicides.[9]

-

Fragrance Industry: this compound is utilized in the fragrance industry for its pleasant aroma.[9]

-

Microbiology: It has been used to alter the growth of certain strains of K. pneumoniae.[7]

Patent Landscape

A review of the patent literature reveals the commercial interest in this compound, primarily focusing on its synthesis and applications.

| Patent Number | Title | Key Findings |

| CN106518835A | Synthesis method of this compound | Describes a one-pot synthesis from heliotropin, dimethylformamide, and hydroxylamine hydrochloride, suitable for industrial scale-up.[4] |

| US20100267607A1 | Perfuming nitriles | Discusses the use of nitrile-containing compounds, including structural analogs of this compound, as perfuming ingredients.[9] |